7-Bromo-5H-indeno[1,2-b]pyridine
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Overview
Description
7-Bromo-5H-indeno[1,2-b]pyridine is a heterocyclic compound that belongs to the indeno-pyridine family. This compound is characterized by the presence of a bromine atom at the 7th position of the indeno[1,2-b]pyridine structure. The molecular formula of this compound is C12H8BrN, and it has a molecular weight of 246.11 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-5H-indeno[1,2-b]pyridine typically involves the bromination of 5H-indeno[1,2-b]pyridine. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as chloroform or dichloromethane under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle bromine and other hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-5H-indeno[1,2-b]pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Coupling Reactions: The bromine atom can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various nucleophiles such as amines or thiols.
Coupling Reactions: Palladium catalysts are often used in coupling reactions, along with bases such as potassium carbonate or cesium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino-substituted indeno[1,2-b]pyridine, while a Suzuki coupling reaction would result in the formation of a biaryl compound.
Scientific Research Applications
7-Bromo-5H-indeno[1,2-b]pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7-Bromo-5H-indeno[1,2-b]pyridine is not fully understood, but it is believed to interact with various molecular targets and pathways. In biological systems, it may inhibit specific enzymes or receptors, leading to its observed biological activities. Further research is needed to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
5H-Indeno[1,2-b]pyridine: The parent compound without the bromine substitution.
7-Chloro-5H-indeno[1,2-b]pyridine: A similar compound with a chlorine atom instead of bromine.
7-Iodo-5H-indeno[1,2-b]pyridine: A similar compound with an iodine atom instead of bromine.
Uniqueness
7-Bromo-5H-indeno[1,2-b]pyridine is unique due to the presence of the bromine atom, which can significantly influence its reactivity and properties. The bromine atom can participate in various chemical reactions, making this compound a versatile intermediate in organic synthesis. Additionally, the bromine substitution may enhance the compound’s biological activity compared to its non-halogenated analogs .
Properties
CAS No. |
77213-42-4 |
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Molecular Formula |
C12H8BrN |
Molecular Weight |
246.10 g/mol |
IUPAC Name |
7-bromo-5H-indeno[1,2-b]pyridine |
InChI |
InChI=1S/C12H8BrN/c13-10-3-4-11-9(7-10)6-8-2-1-5-14-12(8)11/h1-5,7H,6H2 |
InChI Key |
TYMCBZOUZDUIPX-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C3=C1C=C(C=C3)Br)N=CC=C2 |
Origin of Product |
United States |
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